molecular formula C11H13NO B8454401 N-methyl-N-o-tolyl-acrylamide

N-methyl-N-o-tolyl-acrylamide

Cat. No.: B8454401
M. Wt: 175.23 g/mol
InChI Key: BOKYKDXORPHRHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-o-tolyl-acrylamide is a chemical compound that belongs to the class of N-substituted acrylamides. From a polymer chemistry perspective, this compound serves as a versatile monomer. The presence of the acrylamide group allows it to undergo free-radical polymerization, while the N-methyl and N-o-tolyl substituents can impart significant steric and electronic influences on the resulting polymer's properties. These properties are valuable for researchers developing advanced polymeric materials, such as stimuli-responsive polymers or smart hydrogels. Similar N-substituted acrylamides are known to be key precursors for polymers that exhibit dual functionalities of temperature and pH-responsiveness, which are crucial for applications like targeted drug delivery systems and the creation of self-assembling nanostructures . The o-tolyl (ortho-methylphenyl) group, in particular, may enhance the hydrophobicity of the polymer chain, which can directly affect the lower critical solution temperature (LCST) and other thermodynamic properties of the material. Researchers can utilize this monomer to synthesize novel homo- and co-polymers, investigating their behavior in solution and their self-assembly characteristics. As with many reactive acrylamide derivatives, this monomer should be handled with care and stored under appropriate conditions to prevent premature polymerization. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

N-methyl-N-(2-methylphenyl)prop-2-enamide

InChI

InChI=1S/C11H13NO/c1-4-11(13)12(3)10-8-6-5-7-9(10)2/h4-8H,1H2,2-3H3

InChI Key

BOKYKDXORPHRHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(C)C(=O)C=C

Origin of Product

United States

Synthetic Methodologies and Mechanistic Elucidation of N Methyl N O Tolyl Acrylamide

Precursor Synthesis and Optimization Strategies for o-Toluidine (B26562) and Acrylamide (B121943) Derivatives

The successful synthesis of the target compound is contingent upon the efficient preparation of its key precursors. This section outlines the synthesis of o-toluidine derivatives and the acryloylating agents necessary for the subsequent amidation reactions.

Synthesis of o-Toluidine Derivatives for Amidation

The primary amine precursors for the synthesis of N-methyl-N-o-tolyl-acrylamide are o-toluidine and its N-methylated counterpart, N-methyl-o-toluidine.

A practical and convenient method for the synthesis of N-methyl-o-toluidine involves the N-alkylation of o-toluidine. One reported procedure utilizes benzotriazole (B28993) and formaldehyde (B43269) to achieve mono-N-methylation. In this method, a mixture of benzotriazole and o-toluidine is treated with an aqueous solution of formaldehyde. This reaction proceeds through the formation of an aminal intermediate, which is subsequently reduced. The use of this method is advantageous as it minimizes the formation of polyalkylated side products, a common issue in direct alkylation methods. The purification of the product is straightforward, typically involving distillation.

Another common approach for the N-methylation of aromatic amines is the use of methylating agents such as methyl iodide in the presence of a base. For instance, N,N-dimethyl-o-toluidine can be synthesized by heating o-toluidine with methyl iodide and sodium carbonate. nih.gov While this method can lead to dimethylation, careful control of reaction conditions can favor the formation of the mono-methylated product. Industrial methods for the synthesis of related N-methylated toluidines sometimes involve heating the parent toluidine with methanol (B129727) and sulfuric acid under pressure.

Preparation of Acryloylting Agents

Acryloyl chloride is a key reagent for introducing the acryloyl group. It is a reactive acid chloride that readily participates in acylation reactions. Several methods are available for its synthesis from acrylic acid.

One common laboratory-scale preparation involves the reaction of acrylic acid with thionyl chloride (SOCl₂), often in a suitable solvent like dichloromethane (B109758). The reaction is typically heated to reflux for several hours to ensure complete conversion. researchgate.net The reaction liberates gaseous byproducts, HCl and SO₂, necessitating appropriate ventilation. researchgate.net

Alternatively, acryloyl chloride can be synthesized by treating acrylic acid with benzoyl chloride. cam.ac.uk This method avoids the use of phosphorus-based chlorinating agents, which are often ineffective for this transformation. cam.ac.uk Other chlorinating agents that have been employed, particularly under flow conditions, include oxalyl chloride and thionyl chloride. cam.ac.uk

For industrial-scale production, a process involving the reaction of acrylic acid with phenylchloroform in the presence of a Lewis acid catalyst, such as zinc oxide or zirconium tetrachloride, at elevated temperatures (at least 105 °C) has been developed. organic-chemistry.org The use of a polymerization inhibitor is crucial in all these methods to prevent the undesired polymerization of both the acrylic acid starting material and the acryloyl chloride product. organic-chemistry.org Another method involves the reaction of acrylic acid with triphosgene (B27547) in the presence of an organic nitrogen compound and a polymerization inhibitor. wikipedia.org

Table 1: Comparison of Synthetic Methods for Acryloyl Chloride

ReagentTypical ConditionsAdvantagesDisadvantagesReference
Thionyl Chloride (SOCl₂)Reflux in an inert solvent (e.g., dichloromethane)Readily available reagent, straightforward procedureLiberates toxic gases (HCl, SO₂) researchgate.net
Benzoyl ChlorideDirect reaction with acrylic acidEffective where phosphorus-based reagents failProduces benzoic acid as a byproduct cam.ac.uk
PhenylchloroformReaction with acrylic acid at ≥ 105 °C with a Lewis acid catalystSuitable for larger scale productionRequires high temperatures and a catalyst organic-chemistry.org
TriphosgeneReaction with acrylic acid in an organic solvent with a polymerization inhibitor and an organic nitrogen compoundHigh conversion rate, mild reaction conditionsTriphosgene is a hazardous reagent wikipedia.org

Direct Synthesis Routes for this compound

There are two primary synthetic pathways to obtain this compound: direct amidation of a pre-methylated amine and a two-step process involving amidation followed by N-methylation.

Amidation Reactions Employing o-Toluidine or N-Methyl-o-toluidine

The most direct route to this compound is the acylation of N-methyl-o-toluidine with an acryloylating agent, typically acryloyl chloride. This reaction is a classic example of nucleophilic acyl substitution. A widely used method for this type of transformation is the Schotten-Baumann reaction. wikipedia.orgdaneshyari.comlookchem.com

The Schotten-Baumann reaction conditions typically involve a two-phase solvent system, consisting of an aqueous phase and an organic phase. lookchem.com The amine (N-methyl-o-toluidine) is dissolved in an organic solvent, such as dichloromethane or diethyl ether, while a base, commonly aqueous sodium hydroxide (B78521), is present in the aqueous phase. lookchem.com The acryloyl chloride is then added to the reaction mixture. The base serves to neutralize the hydrochloric acid that is generated during the reaction, preventing it from protonating the unreacted amine and thereby driving the reaction to completion. daneshyari.com The product, this compound, remains in the organic phase and can be isolated after separation of the layers and removal of the solvent. lookchem.com

Alternatively, a non-aqueous system can be employed, using an organic base such as triethylamine (B128534) or pyridine (B92270) to act as an acid scavenger. uobaghdad.edu.iq In a typical procedure, the amine and the organic base are dissolved in an inert solvent, and the acryloyl chloride is added, often at a reduced temperature to control the exothermic reaction.

Similarly, N-o-tolyl-acrylamide, the precursor for the subsequent N-methylation route, can be synthesized by the reaction of o-toluidine with acryloyl chloride under similar conditions. uobaghdad.edu.iq

N-Methylation Reactions of N-o-Tolyl-acrylamide

An alternative pathway to the target molecule involves the initial synthesis of N-o-tolyl-acrylamide, followed by methylation of the amide nitrogen. The N-alkylation of amides typically requires a strong base to deprotonate the amide nitrogen, making it sufficiently nucleophilic to react with an alkylating agent.

Commonly used strong bases for this purpose include sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The deprotonated amide anion then reacts with a methylating agent, such as methyl iodide (CH₃I), to yield the N-methylated product. For a similar compound, N-benzyl-N-phenyl methacrylamide (B166291), a procedure involving the use of sodium hydride and benzyl (B1604629) bromide in anhydrous dichloromethane has been reported. A similar approach could be adapted for the methylation of N-o-tolyl-acrylamide.

Catalytic Systems and Reaction Conditions for Enhanced Yield and Selectivity

To improve the efficiency, yield, and selectivity of the synthesis of this compound, various catalytic systems and optimized reaction conditions can be employed.

For the amidation step, particularly under Schotten-Baumann conditions, the use of a phase-transfer catalyst (PTC) can be beneficial. Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts (e.g., benzyltriethylammonium chloride) or phosphonium (B103445) salts, facilitate the transfer of the hydroxide ion from the aqueous phase to the organic phase, thereby accelerating the reaction rate. This can lead to higher yields and milder reaction conditions. The choice of solvent and the stirring rate are also crucial parameters in optimizing interfacial reactions. cam.ac.uk

The choice of base in traditional amidation reactions is also critical. Organic bases like pyridine and 4-(dimethylamino)pyridine (DMAP) can act as nucleophilic catalysts, forming a highly reactive acylpyridinium intermediate, which is then attacked by the amine. This can significantly enhance the rate of acylation.

Table 2: Overview of Synthetic Routes and Key Conditions

Synthetic StepReactantsKey Reagents/CatalystsTypical ConditionsReference
Amidation (Direct Route)N-Methyl-o-toluidine, Acryloyl chlorideAqueous NaOH (Schotten-Baumann) or TriethylamineBiphasic (water/organic solvent) or anhydrous organic solvent daneshyari.comlookchem.com
Amidation (for N-Methylation Route)o-Toluidine, Acryloyl chlorideAqueous NaOH or TriethylamineBiphasic or anhydrous organic solvent uobaghdad.edu.iq
N-MethylationN-o-Tolyl-acrylamide, Methyl iodideStrong base (e.g., NaH)Anhydrous aprotic solvent (e.g., THF, DMF)
Catalytic N-Alkylation (Alternative)Amide, AlcoholTransition metal catalysts (e.g., Co, Ru, Ni)Typically elevated temperatures researchgate.net

Exploration of Homogeneous Catalysis in Amide Bond Formation

Homogeneous catalysis offers a powerful avenue for the formation of amide bonds under mild conditions with high efficiency. For the synthesis of N-substituted acrylamides, the most common laboratory method involves the reaction of an amine with acryloyl chloride in the presence of a base, a process known as the Schotten-Baumann reaction. uobaghdad.edu.iqresearchgate.net In this context, the base, often a tertiary amine like triethylamine or a pyridine derivative, acts as a homogeneous catalyst by activating the amine or scavenging the HCl byproduct. uobaghdad.edu.iq

More advanced homogeneous catalytic systems have been developed to facilitate amide bond formation, which could be applied to the synthesis of this compound. Lewis acids, for example, can be used to activate the acylating agent. One patented process describes the acylation of acrylamide in the presence of a Lewis acid catalyst such as anhydrous aluminium chloride. google.com

Transition metal complexes are also prominent in homogeneous catalysis for C-N bond formation. While much research focuses on cross-coupling reactions to form C-N bonds, there are examples of their use in amide formation. For instance, various copper (II) complexes, such as Cu(II) acetate, have been utilized as homogeneous catalysts in the synthesis of related bis-acrylamides, demonstrating the utility of transition metals in activating reactants for amide synthesis. researchgate.net Rhodium(III)-catalyzed three-component reactions have also been presented as a method to synthesize substituted acrylamides under mild conditions. acs.org These catalysts function by coordinating to the reactants, thereby lowering the activation energy of the reaction.

The general mechanism for such catalyses often involves the activation of the acrylic acid derivative by the catalyst, followed by nucleophilic attack from the N-methyl-o-toluidine. The choice of catalyst, solvent, and temperature is crucial for optimizing the reaction yield and minimizing side reactions, such as the polymerization of the acrylamide product.

Table 1: Examples of Homogeneous Catalytic Systems for Acrylamide Synthesis (Analogous Systems)

Catalyst System Reactants Product Type Yield Reference
Triethylamine Substituted Aromatic Amines + Acryloyl Chloride N-substituted acrylamides Not specified uobaghdad.edu.iq
Anhydrous AlCl₃ Acrylamide + Acyl Chloride N-substituted acrylamides ~50% google.com
Cu(II) Acetate / HCl Acrylamide + Formaldehyde N,N′-Methylenebisacrylamide 52% researchgate.net

Heterogeneous Catalysts for Optimized Reaction Kinetics

Heterogeneous catalysts are advantageous for industrial applications due to their ease of separation from the reaction mixture, potential for recycling, and enhanced stability. For the synthesis of this compound, a heterogeneous approach could offer significant process optimization.

Solid acid or base catalysts can effectively replace their homogeneous counterparts. Alumina (B75360) (Al₂O₃), a robust and inexpensive Lewis acid, has been successfully employed as a heterogeneous catalyst for the N-acetylation of various amines in continuous-flow systems. nih.govresearchgate.net This method avoids the use of corrosive and hazardous reagents like acetyl chloride, using acetonitrile (B52724) as the acetylating agent. nih.govresearchgate.net A similar strategy could be envisioned for acrylamide synthesis, potentially using acrylic acid or its ester as the acylating agent, which would be activated by the alumina surface. The continuous-flow setup allows for precise control of reaction time and temperature, leading to optimized kinetics and high yields. nih.gov

Transition metals supported on solid materials are another important class of heterogeneous catalysts. For example, a reusable copper(II) carboxylate complex has been reported for the synthesis of N,N′-methylenebisacrylamide with a high yield of 95%. researchgate.netnih.gov The heterogeneity of this catalyst allows for its recovery and reuse, a key principle of green chemistry. nih.gov The modification of heterogeneous ruthenium catalysts (Ru/C) with N-heterocyclic carbene (NHC) ligands has also been shown to dramatically alter and control reactivity in C-H activation reactions, a principle that could be extended to tuning catalyst performance in amide bond formation. scispace.com

The mechanism on a heterogeneous catalyst surface involves the adsorption of reactants onto active sites. This proximity and specific orientation of the adsorbed molecules facilitate the reaction, often with lower activation energy compared to the uncatalyzed process. The design of the catalyst, including the choice of support material and the nature of the active sites, is critical for achieving optimal reaction kinetics.

Table 2: Examples of Heterogeneous Catalytic Systems in Amide Synthesis (Analogous Systems)

Catalyst Catalyst Type Reaction Key Advantage Reference
Alumina (Al₂O₃) Solid Lewis Acid N-acetylation of amines Continuous-flow, reusable, avoids hazardous reagents nih.govresearchgate.net
Cu(II) carboxylate Heterogenized Complex N,N′-Methylenebisacrylamide synthesis High yield (95%), reusable researchgate.netnih.gov
Acidic Carbon Materials Solid Brønsted Acid N-alkylation of imidazoles Efficient, solvent-free potential mdpi.com

Investigation of Reaction Kinetics and Thermodynamics in this compound Synthesis

The reaction to form the amide bond is typically an exothermic process, favored thermodynamically. The primary challenge is overcoming the kinetic barrier (activation energy). The rate of reaction for the acylation of N-methyl-o-toluidine would be dependent on several factors:

Concentration of Reactants: The reaction rate is expected to be dependent on the concentrations of both the amine and the acylating agent.

Temperature: Increasing the temperature generally increases the reaction rate, but can also promote undesirable side reactions, such as polymerization of the acryloyl moiety or decomposition.

Catalyst: The presence and concentration of a catalyst (acid, base, or metal complex) can dramatically increase the rate by providing an alternative reaction pathway with a lower activation energy.

Solvent: The polarity of the solvent can influence the stability of the transition state and thus affect the reaction rate.

Kinetic studies on analogous systems, such as the stability of N-aryl acrylamides, have been performed to determine relative reaction rates. mdpi.com Techniques like ¹H NMR spectroscopy can be used to monitor the disappearance of reactants and the appearance of products over time, allowing for the determination of rate constants for competing reactions, such as the formation of secondary versus tertiary amines in N-alkylation processes. nih.gov For the synthesis of this compound, kinetic modeling would be crucial to identify the optimal conditions to maximize the yield of the desired product while minimizing the formation of byproducts and polymer.

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable processes. Key strategies include the use of non-toxic reagents, renewable feedstocks, catalytic methods, and energy-efficient processes.

One of the most significant green advancements in amide synthesis is the move away from stoichiometric activating agents and hazardous reagents like acryloyl chloride, which produces corrosive HCl gas. Catalytic methods are inherently greener as they reduce waste. bath.ac.uk

Catalyst Choice: The use of heterogeneous, recyclable catalysts like alumina or supported metal complexes aligns with green principles by minimizing waste and allowing for continuous processes. nih.govnih.gov Biocatalysis, using enzymes like lipase (B570770) in aqueous media, represents another green alternative for amide bond formation. researchgate.net

Alternative Reagents and Solvents: A highly sustainable approach involves the direct condensation of the amine with acrylic acid, where water is the only byproduct. However, this reaction typically requires high temperatures to remove water and drive the equilibrium, which can be energy-intensive and lead to polymerization. The development of catalysts that can facilitate this reaction under milder conditions is a key research goal. A continuous-flow process using acetonitrile as a safer acylating agent over acetyl chloride is a prime example of a greener synthetic route. nih.gov

Process Optimization: One-pot reactions, where multiple synthetic steps are carried out in the same reactor, can reduce waste, save energy, and shorten reaction times. mdpi.com Continuous-flow chemistry not only improves safety and control but also enhances energy efficiency compared to batch processing. nih.gov Solvent-free conditions, where possible, further reduce the environmental impact of the synthesis. mdpi.com

By integrating these green chemistry principles, the synthesis of this compound can be designed to be more sustainable, safer, and more efficient.

Polymerization Science and Macromolecular Engineering of N Methyl N O Tolyl Acrylamide

Monomer Reactivity and Polymerization Kinetics of N-Methyl-N-o-tolyl-acrylamide

There is no specific information available in the scientific literature regarding the monomer reactivity and polymerization kinetics of this compound. Studies on the general class of N,N-disubstituted acrylamides suggest that the reactivity of such monomers is influenced by the steric and electronic effects of the substituents on the nitrogen atom. The presence of a methyl group and an ortho-tolyl group on the nitrogen atom of this compound would be expected to impart significant steric hindrance around the vinyl group, which could influence its polymerization behavior. However, without experimental data, any discussion of its specific reactivity remains speculative.

Radical Polymerization Studies

No dedicated studies on the radical polymerization of this compound have been found in the reviewed literature. For related N,N-disubstituted acrylamides, radical polymerization is a common method of polymerization. The kinetics of such polymerizations, including the rates of initiation, propagation, and termination, are typically investigated using techniques like dilatometry, spectroscopy, and chromatography. However, no such kinetic data or detailed research findings are available for this compound.

Anionic Polymerization Methodologies

There is no information available on the anionic polymerization of this compound. Anionic polymerization of acrylamide-type monomers can be challenging due to potential side reactions involving the amide proton. In the case of N,N-disubstituted acrylamides, this particular side reaction is avoided. However, the steric bulk of the N-substituents can significantly affect the feasibility and control of anionic polymerization. Research on other N,N-dialkylacrylamides has shown that stereospecific polymers can sometimes be obtained under controlled anionic conditions. researchgate.netnih.gov Without experimental investigation, it is not possible to determine if this compound can be successfully polymerized via anionic methods or what the properties of the resulting polymer would be.

Controlled/Living Polymerization Techniques (e.g., RAFT, ATRP)

There are no published reports on the application of controlled/living polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP), to this compound. These techniques are powerful methods for synthesizing polymers with well-defined architectures and narrow molecular weight distributions. The successful application of RAFT or ATRP to a new monomer often requires careful optimization of reaction conditions, including the choice of chain transfer agent or catalyst, solvent, and temperature. For some N,N-disubstituted acrylamides, such as N,N-dimethylacrylamide, ATRP has been studied, although achieving good control can be challenging. researchgate.net The suitability of these methods for this compound has not been investigated.

Copolymerization Behavior of this compound with Diverse Monomers

There is no data available in the scientific literature regarding the copolymerization of this compound with any other monomers. Such studies would be necessary to understand how this monomer incorporates into polymer chains with other monomers and to determine its potential for creating novel copolymeric materials.

Reactivity Ratios Determination in Copolymerization Systems

No studies have been published that determine the reactivity ratios for the copolymerization of this compound with any comonomer. Reactivity ratios (r1 and r2) are crucial parameters that describe the relative reactivity of a propagating polymer chain ending in one monomer unit towards adding the same or the other monomer. fiveable.me This information is essential for predicting copolymer composition and microstructure. Without experimental data from copolymerization reactions, these values for this compound remain unknown.

Sequence Distribution and Microstructure Analysis in Copolymers

In the absence of any studies on the copolymerization of this compound, there is no information on the sequence distribution or microstructure of copolymers containing this monomer. The arrangement of monomer units within a copolymer chain significantly influences its physical and chemical properties. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are typically used to analyze the microstructure of copolymers, but no such analyses have been reported for copolymers of this compound.

Formation of Advanced Polymer Architectures

The ability to control the arrangement of monomer units is a cornerstone of modern polymer science, enabling the design of materials with specific properties. For this compound, as with other vinyl monomers, this control allows for the synthesis of diverse polymer architectures.

Linear polymers of this compound can be synthesized through conventional free-radical polymerization. In this process, an initiator generates free radicals that react with the monomer, propagating a polymer chain. The resulting polymer consists of a long, unbranched chain of repeating monomer units.

Polymer ArchitectureSynthesis MethodKey Characteristics
LinearFree-Radical PolymerizationUnbranched polymer chains.
BranchedCopolymerization with divinyl monomer, Use of chain-transfer agentsPolymer chains with side branches.
Controlled ArchitectureATRP, RAFTWell-defined molecular weight and narrow polydispersity.

Crosslinked polymer networks are formed when polymer chains are linked together by covalent bonds. When these networks are composed of hydrophilic polymers and are capable of absorbing large amounts of water, they are known as hydrogels. nih.gov The development of hydrogels from this compound typically involves copolymerization with a crosslinking agent, a monomer containing two or more vinyl groups, such as N,N'-methylenebis(acrylamide). researchgate.net

The properties of the resulting hydrogel, such as its swelling capacity and mechanical strength, can be tailored by adjusting the concentration of the crosslinker. A higher crosslinker concentration leads to a more tightly crosslinked network, resulting in a less flexible and lower-swelling hydrogel. The polymerization is typically initiated using thermal initiators or a redox initiation system. bio-rad.com

PropertyEffect of Increased Crosslinker Concentration
Swelling RatioDecreases
Mechanical StrengthIncreases
PorosityDecreases

Elucidation of Polymerization Mechanisms and Reaction Pathways

The polymerization of this compound, like other acrylamide (B121943) derivatives, primarily proceeds through a free-radical vinyl polymerization mechanism. bio-rad.com The process can be broken down into three main stages: initiation, propagation, and termination.

Initiation: A free-radical initiator, such as a peroxide or an azo compound, decomposes upon heating or exposure to light to form primary radicals. These radicals then react with a monomer molecule to create an initiated monomer radical.

Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the rapid growth of the polymer chain.

Termination: The growth of the polymer chain is halted by termination reactions. This can occur through combination, where two growing chains react to form a single longer chain, or through disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two terminated chains.

Controlled radical polymerization techniques like RAFT and ATRP introduce a dynamic equilibrium between active (radical) and dormant species. This reversible deactivation of the growing polymer chains minimizes termination reactions, allowing for the synthesis of polymers with controlled molecular weights and complex architectures. nih.govmdpi.com For instance, in RAFT polymerization, a chain transfer agent is used to mediate the polymerization, allowing for the formation of block copolymers and other advanced structures. nih.gov

Functional Polymer Development Utilizing this compound as a Building Block

This compound can serve as a versatile building block for the development of functional polymers. nbinno.com Its chemical structure, featuring an amide group and an aromatic tolyl group, can impart specific properties to the resulting polymer, such as thermal stability and hydrophobicity.

By copolymerizing this compound with other functional monomers, polymers with a wide range of properties can be created. For example, copolymerization with hydrophilic monomers can lead to the formation of amphiphilic polymers that can self-assemble into micelles or other nanostructures in aqueous solutions. Furthermore, the amide group in the this compound unit can be a site for post-polymerization modification, allowing for the introduction of other functional groups onto the polymer chain. This approach enhances the versatility of the monomer as a building block for materials with tailored functionalities for various applications.

Advanced Spectroscopic and Chromatographic Characterization in N Methyl N O Tolyl Acrylamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of N-methyl-N-o-tolyl-acrylamide. It provides detailed information about the chemical environment of each atom, enabling the confirmation of the compound's connectivity and stereochemistry.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer a comprehensive initial assessment of the molecular structure.

In the ¹H NMR spectrum, distinct signals corresponding to the vinyl, aromatic, N-methyl, and tolyl-methyl protons are expected. The three vinyl protons typically appear as a complex set of multiplets due to geminal and cis/trans couplings. The aromatic protons of the ortho-tolyl group will present as a multiplet in the aromatic region. The N-methyl group is expected to show a sharp singlet, while the tolyl-methyl group will also appear as a singlet, but at a chemical shift characteristic of methyl groups attached to an aromatic ring.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom. Key signals include those for the amide carbonyl carbon, the two vinyl carbons, the carbons of the aromatic ring, the N-methyl carbon, and the tolyl-methyl carbon. The chemical shift of the carbonyl carbon is particularly diagnostic, appearing significantly downfield. Research on substituted acrylamides indicates that the electronic environment significantly influences these chemical shifts. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on spectral data from analogous N-substituted acrylamide (B121943) and toluidine derivatives. Actual experimental values may vary.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Amide Carbonyl (C=O)---~165-170
Vinyl CH=~6.0-6.5 (multiplet)~128-132
Vinyl =CH₂~5.5-5.8 (multiplet)~125-128
Aromatic C (ipso, N-substituted)---~142-145
Aromatic C (ipso, CH₃-substituted)---~135-138
Aromatic CH~7.1-7.4 (multiplet)~126-131
N-Methyl (N-CH₃)~3.3 (singlet)~37-39
Tolyl-Methyl (Ar-CH₃)~2.2 (singlet)~17-19

While 1D NMR provides essential data, complex spin systems and signal overlap, especially in the aromatic and vinyl regions, can make unambiguous assignments challenging. Two-dimensional (2D) NMR experiments are employed to resolve these ambiguities by revealing correlations between nuclei. iupac.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin couplings. It would be used to confirm the connectivity of the vinyl protons and to trace the coupling network within the tolyl ring's aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. It provides an unambiguous link between the ¹H and ¹³C signals, confirming, for example, which proton signal corresponds to which specific aromatic or vinyl carbon.

Together, these 2D techniques provide a robust and definitive assignment of every proton and carbon signal, confirming the molecular structure of this compound. iupac.org

For the polymeric form, poly(this compound), solution-state NMR is often inadequate due to the polymer's limited solubility and high viscosity. Solid-state NMR (ssNMR) becomes the tool of choice for characterizing the structure and dynamics of the polymer in its solid form.

Solid-state NMR can provide critical insights into:

Polymer Tacticity: The stereochemical arrangement of the pendant groups along the polymer backbone.

Chain Conformation and Dynamics: ssNMR can differentiate between rigid (crystalline) and mobile (amorphous) domains within the polymer matrix. Techniques like relaxation time measurements (T₁, T₂) can probe chain mobility. researchgate.net

Intermolecular Interactions: Proximity-based ssNMR experiments can reveal information about how the polymer chains pack and interact in the solid state.

The broad signals characteristic of solid-state spectra can be narrowed using techniques like Magic Angle Spinning (MAS) and high-power decoupling, allowing for detailed structural analysis of the bulk polymer material.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a rapid and powerful method for identifying the functional groups present in this compound and probing its conformational properties.

The IR and Raman spectra of this compound are dominated by vibrations characteristic of its constituent parts: the amide, the vinyl group, and the substituted aromatic ring. The amide group, in particular, gives rise to several strong, diagnostic bands.

Amide I Band: This band, primarily due to the C=O stretching vibration, is typically the most intense in the IR spectrum and is expected around 1650-1670 cm⁻¹. Its exact position is sensitive to the local molecular environment.

Vinyl Group Vibrations: The C=C stretching of the acryloyl group appears around 1620-1640 cm⁻¹. The out-of-plane bending modes of the vinyl C-H bonds are also characteristic.

Aromatic Ring Vibrations: The tolyl group will exhibit C=C stretching bands within the ring, typically near 1600 cm⁻¹ and in the 1450-1500 cm⁻¹ region. C-H stretching vibrations from the aromatic ring are observed above 3000 cm⁻¹.

C-N Stretch: The stretching of the C-N bond is expected in the fingerprint region, often coupled with other vibrations.

Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are approximate and based on data from analogous N-substituted acrylamides. researchgate.netresearchgate.net

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Typical Intensity (IR)
C-H Stretch (Aromatic & Vinyl)Ar-H & =C-H3000-3100Medium
C-H Stretch (Aliphatic)-CH₃2850-3000Medium
Amide I (C=O Stretch)-C(=O)N-1650-1670Strong
C=C Stretch (Vinyl)C=C1620-1640Medium-Strong
C=C Stretch (Aromatic)Ar C=C~1600, 1450-1500Medium-Variable
Amide II (N-H bend / C-N stretch)-C(=O)N-Not present in tertiary amides---
Amide III (C-N stretch / N-H bend)-C(=O)N-~1200-1300Medium

Due to the partial double-bond character of the amide C-N bond, rotation around this bond is restricted. This restriction can lead to the existence of stable rotational isomers (conformers or rotamers). For this compound, these conformers would differ in the spatial arrangement of the tolyl group relative to the acryloyl moiety.

Vibrational spectroscopy is a sensitive probe of such conformational isomerism. Different conformers can exhibit slightly different vibrational frequencies for the same functional group because their local electronic and steric environments are not identical. researchgate.net For instance, the exact frequency of the strong Amide I (C=O) band can shift by several wavenumbers between different rotamers.

While these differences can be subtle, they can be identified through careful spectral analysis, often aided by computational modeling (e.g., Density Functional Theory, DFT). By calculating the theoretical vibrational spectra for different possible conformers, researchers can match the calculated frequencies to the experimental IR and Raman data, allowing for the identification of the dominant conformer present in a sample under specific conditions (e.g., in a particular solvent or in the solid state). iu.edu.sa

Based on a comprehensive search for scientific literature and analytical data, it is not possible to generate a scientifically accurate article on the chemical compound “this compound” according to the specified outline.

The core reason is the absence of published research detailing the advanced spectroscopic and chromatographic characterization of this specific molecule. Searches for its mass spectrometry fragmentation patterns, GC-MS, LC-MS/MS, HPLC, and GC analyses, as well as method development and validation, did not yield any specific results for this compound.

The available literature predominantly focuses on the parent compound, acrylamide, or other derivatives. The analytical properties of these related compounds, such as molecular weight, fragmentation patterns, and chromatographic retention times, are significantly different from what would be expected for this compound. Therefore, extrapolating data from these other molecules would be scientifically inaccurate and would constitute a fabrication of data, which is explicitly prohibited.

To fulfill the request would require detailed experimental data that does not appear to be in the public domain. Without access to peer-reviewed studies or spectral databases containing information on this compound, the generation of a thorough, informative, and scientifically accurate article as requested is not feasible.

Method Development and Validation for Analytical Quantification and Purity Assessment

Derivatization Strategies for Enhanced Detection and Separation

In the analysis of acrylamide and its analogues, derivatization is a crucial step, particularly for gas chromatography (GC) analysis, as it improves the volatility, thermal stability, and chromatographic behavior of the analyte. chem-agilent.comresearchgate.net While no derivatization agents have been documented specifically for this compound, strategies for similar compounds typically involve targeting the amide functional group or the vinyl group.

Common derivatization approaches for acrylamides that could be hypothetically optimized for this compound include:

Bromination: This is a widely used method for acrylamide where bromine is added across the double bond to form 2,3-dibromopropionamide. chem-agilent.comnih.govsci-hub.ru This derivative is more volatile and exhibits good stability for GC analysis. chem-agilent.comsci-hub.ru The reaction is typically carried out in an aqueous solution using a brominating agent. nih.gov For this compound, this would result in the formation of N-methyl-N-o-tolyl-2,3-dibromopropanamide.

Silylation: Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group. damascusuniversity.edu.synih.gov This process significantly increases the volatility of the compound, making it suitable for GC-MS analysis. damascusuniversity.edu.synih.gov

Acylation: This involves the introduction of an acyl group, often using fluorinated anhydrides, to enhance volatility and improve detection, especially with electron capture detection (ECD) or negative chemical ionization mass spectrometry. jfda-online.comgcms.cz

The selection of a derivatization strategy would depend on the analytical technique employed (GC-MS, LC-MS) and the specific requirements for sensitivity and selectivity. The table below summarizes potential derivatization reagents and their general applications for acrylamide-related compounds.

Derivatization Reagent Class Example Reagent Target Functional Group Purpose Typical Analytical Method
Halogenating AgentsBromine (in KBr/HBr solution)Alkene (C=C double bond)Increase volatility and thermal stabilityGC-MS, GC-ECD
Silylating AgentsMSTFA, BSTFAAmide (N-H, if present), other active hydrogensIncrease volatility, improve peak shapeGC-MS
Acylating AgentsPentafluorobenzyl bromide (PFBBr)Amide, other active hydrogensEnhance sensitivity for ECD, increase volatilityGC-ECD, GC-MS (NCI)

This table is based on general derivatization strategies for acrylamides and related compounds, not on specific studies of this compound.

Optimization of Extraction and Sample Preparation Procedures

The extraction and purification of N-substituted acrylamides from complex matrices are critical for accurate quantification and minimizing instrumental interference. nih.gov Again, while procedures specific to this compound are not documented, methods for acrylamide in various samples, such as food or environmental matrices, provide a blueprint for potential optimization. biotage.comfda.gov

Key steps in sample preparation that would require optimization include:

Extraction: The choice of solvent is paramount. Due to the amphiphilic nature of many N-substituted acrylamides, a balance of polarity is necessary. Water is a common extraction solvent for the parent compound, acrylamide. fda.govnih.gov For a more nonpolar derivative like this compound, solvents like acetonitrile (B52724), ethyl acetate, or a mixture thereof might provide better extraction efficiency. mdpi.com Techniques such as liquid-liquid extraction (LLE), accelerated solvent extraction (ASE), or matrix solid-phase dispersion could be explored. nih.govnih.gov

Clean-up/Purification: Solid-phase extraction (SPE) is the most common technique for cleaning up extracts containing acrylamides. biotage.comfda.gov A multi-step SPE approach is often employed to remove interferences. For instance, a sequence of cartridges, such as a mixed-mode cation/anion exchange and reversed-phase sorbent (e.g., Oasis HLB), can effectively remove lipids, pigments, and other matrix components. biotage.comnih.gov The specific sorbents and elution solvents would need to be carefully selected and optimized based on the physicochemical properties of this compound.

The following table outlines a hypothetical, generalized workflow for the extraction and preparation of a sample containing an N-substituted acrylamide, which would require rigorous validation for this compound.

Step Procedure Objective & Rationale Parameters to Optimize
1. Homogenization Mechanical blending or grinding of the solid sample.To increase surface area for efficient extraction.Particle size, sample weight.
2. Extraction Liquid extraction with a suitable solvent (e.g., water/acetonitrile).To solubilize the target analyte from the sample matrix.Solvent type and ratio, temperature, extraction time.
3. Centrifugation/Filtration Separation of solid debris from the liquid extract.To clarify the extract before clean-up.Centrifugal force (rpm), time, filter pore size.
4. Primary SPE Clean-up Passing the extract through a primary SPE cartridge (e.g., mixed-mode).To remove major classes of interferences (fats, sugars, etc.).Sorbent type, conditioning/equilibration solvents.
5. Secondary SPE Clean-up Further purification using a secondary cartridge (e.g., reversed-phase).To refine the extract and concentrate the analyte.Elution solvent composition and volume.
6. Solvent Evaporation & Reconstitution Evaporation of the eluent and reconstitution in a suitable solvent.To concentrate the sample and make it compatible with the analytical instrument's mobile phase.Evaporation temperature, final volume, reconstitution solvent.

This table represents a generalized procedure for acrylamide-like compounds and has not been specifically validated for this compound.

Chemical Reactivity and Derivatization Research of N Methyl N O Tolyl Acrylamide

Reactions Involving the Acrylamide (B121943) Vinyl Group

The reactivity of the α,β-unsaturated system in N-methyl-N-o-tolyl-acrylamide is dominated by addition reactions to the carbon-carbon double bond. The polarization induced by the carbonyl group makes the β-carbon an electrophilic center, readily attacked by nucleophiles.

Michael Addition Reactions

The Michael addition, or conjugate addition, is a characteristic reaction for N-substituted acrylamides. This reaction involves the addition of a nucleophile to the β-carbon of the vinyl group. Due to the nature of the α,β-unsaturated amide as a soft electrophile, it preferentially reacts with soft nucleophiles.

Thiols are particularly effective nucleophiles for this transformation, a reaction often referred to as the thiol-Michael addition. The reaction proceeds readily, often under mild, base-catalyzed conditions, with the thiolate anion acting as the active nucleophile. The mechanism involves the attack of the thiolate on the β-carbon, forming a transient enolate intermediate which is subsequently protonated to yield the final thioether product. Mechanistic studies on analogous N-phenylacrylamides show the reaction is consistent with a rate-limiting nucleophilic attack. masterorganicchemistry.com The rate of this reaction is influenced by several factors, including the pKa of the thiol and the presence of substituents on the acrylamide moiety.

Amines can also serve as nucleophiles in Michael additions to acrylamides, leading to the formation of β-amino propionamide (B166681) derivatives. acs.org The reaction of acrylamide with amines produces the corresponding 3-(alkylamino)propionamides. acs.org This reaction can sometimes be reversible upon heating. acs.org

Below is a table summarizing typical conditions for Michael addition reactions on related N-substituted acrylamide systems.

NucleophileCatalyst/SolventTemperature (°C)Product TypeRef
Alkyl ThiolBase (e.g., amine) / Methanol (B129727)Room TempThioether masterorganicchemistry.com
AmineNone / Heat60 - 180β-Amino Propionamide acs.org
Glutathione (B108866)Aqueous Buffer (pH 7.4)37Glutathione Conjugate acs.org

Cycloaddition Chemistry

The electron-deficient double bond of this compound allows it to participate as a dipolarophile or dienophile in cycloaddition reactions, providing a powerful tool for the synthesis of complex cyclic structures.

In 1,3-dipolar cycloadditions, the acrylamide reacts with a 1,3-dipole such as a nitrone or a nitrile oxide. These reactions are valuable for constructing five-membered heterocyclic rings. The use of chiral acrylamides in these reactions can lead to high levels of stereocontrol. researchgate.net

As a dienophile, this compound can undergo [4+2] cycloaddition, or Diels-Alder reactions, with conjugated dienes to form six-membered cyclohexene (B86901) rings. wikipedia.orgorganic-chemistry.org The reaction is facilitated by the electron-withdrawing character of the amide group, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), making it more reactive towards the Highest Occupied Molecular Orbital (HOMO) of a typical electron-rich diene. organic-chemistry.orgmasterorganicchemistry.com The stereochemical outcome of the Diels-Alder reaction is highly predictable, typically favoring the endo product due to secondary orbital interactions in the transition state. wikipedia.org

Other Electrophilic and Nucleophilic Additions

While the vinyl group is electron-deficient, making it a prime target for nucleophiles, its reactivity towards electrophiles is significantly diminished. Typical electrophilic additions, such as the addition of hydrohalic acids, which proceed through a carbocation intermediate, are generally unfavorable. The adjacent electron-withdrawing carbonyl group would destabilize such a positively charged intermediate, thus slowing down or preventing the reaction. libretexts.org

However, other types of additions are possible. Transition metal-catalyzed reactions, such as formal hydroamination, have been developed for N,N-disubstituted acrylamides. These methods can proceed with high regioselectivity and enantioselectivity, providing access to chiral β-aminoamide or α-tertiary-α-aminolactam derivatives depending on the catalyst system employed. nih.gov

Furthermore, the electron-deficient alkene can undergo radical additions. Alkyl radicals, for instance, can add to the double bond, which is a key step in certain polymerization and functionalization reactions. researchgate.net

Reactivity of the Tertiary Amide Nitrogen and Carbonyl Moiety

The tertiary amide group in this compound is characterized by its planarity and significant resonance stabilization, which makes the amide bond exceptionally stable compared to other carbonyl derivatives like esters or acid chlorides.

Hydrolytic Stability and Kinetics

Tertiary amides are notoriously resistant to hydrolysis under neutral or moderately basic or acidic conditions. arkat-usa.org The stability is attributed to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts double-bond character to the C-N bond and increases the activation energy for nucleophilic attack at the carbonyl carbon. Vigorous conditions, such as prolonged heating in concentrated acid or base, are typically required to achieve cleavage. libretexts.org

Kinetic studies on the hydrolysis of N-substituted amides in high-temperature water show that the reaction can be catalyzed by both acid and base. researchgate.netpsu.edu At near-neutral pH, the uncatalyzed reaction is slow. researchgate.netpsu.edu The rate of hydrolysis is sensitive to the steric and electronic effects of the substituents on the nitrogen atom. acs.org Generally, bulky substituents on the nitrogen hinder the approach of the nucleophile (water or hydroxide) to the carbonyl carbon, decreasing the rate of hydrolysis. acs.org A non-aqueous method using sodium hydroxide (B78521) in a methanol/dichloromethane (B109758) solvent system has been shown to facilitate the hydrolysis of sterically hindered tertiary amides under milder conditions than traditional aqueous methods. arkat-usa.org

The table below outlines factors influencing the rate of amide hydrolysis.

FactorEffect on Hydrolysis RateRationaleRef
pHIncreases at low and high pHAcid or base catalysis of nucleophilic attack researchgate.netpsu.edu
TemperatureIncreases with temperatureProvides activation energy to overcome resonance stability acs.org
N-Substituent Steric BulkDecreases with larger groupsSteric hindrance at the carbonyl carbon acs.org
N-Substituent Electronic EffectDecreases with electron-donating groupsIncreased electron density at nitrogen enhances C-N double bond character acs.org

Functional Group Interconversions of the Amide

Despite its stability, the tertiary amide functional group can be converted into other important functional groups, most notably amines, through reduction.

The most common method for the reduction of tertiary amides is the use of powerful hydride-donating reagents, such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.orgwikipedia.org This reaction effectively converts the carbonyl group into a methylene (B1212753) group (C=O → CH₂), yielding a tertiary amine. The reaction proceeds via nucleophilic addition of a hydride to the carbonyl carbon, followed by elimination of an oxygen-metal complex to form an intermediate iminium ion, which is then further reduced by another equivalent of hydride to give the final amine product. libretexts.orgchemistrysteps.com

Partial reduction of N,N-disubstituted amides to aldehydes is also possible using specific, sterically hindered reducing agents or by carefully controlling reaction conditions, though this is often more challenging than complete reduction to the amine. wikipedia.orgchemistrysteps.com

Chemical Transformations of the o-Tolyl Aromatic Ring

The aromatic o-tolyl group within this compound is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives. Its reactivity is governed by the electronic effects of its two substituents: the methyl group and the N-methyl-acrylamide group. The interplay between these groups dictates the regioselectivity of chemical transformations, particularly in electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

The benzene (B151609) ring of this compound possesses two key substituent groups that direct the position of incoming electrophiles: the methyl group (-CH₃) and the N-methyl-N-acryloylamino group (-N(CH₃)C(O)CH=CH₂).

Directing Effects : The methyl group is a well-established activating group and an ortho, para-director due to its electron-donating inductive effect. openstax.orgcureffi.org The N-acylamino group is also generally considered an activating, ortho, para-directing group because the nitrogen's lone pair of electrons can be donated into the aromatic π-system through resonance. lkouniv.ac.in This resonance effect typically outweighs the electron-withdrawing inductive effect of the electronegative nitrogen and the acyl group.

Regioselectivity : In this compound, the methyl group is at position 1, and the N-methyl-acrylamide group is at position 2. The positions ortho to the methyl group are 6, meta are 3 and 5, and para is 4. The positions ortho to the N-acylamino group are 1 (blocked) and 3, and the positions para are 5. The directing effects of both groups must be considered:

The methyl group strongly directs incoming electrophiles to positions 4 (para) and 6 (ortho).

The N-acylamino group directs to positions 3 (ortho) and 5 (para).

The combined influence of these groups suggests that electrophilic attack is most likely to occur at positions where the directing effects are cooperative or where steric hindrance is minimized. Position 4 is activated by the methyl group (para) and is sterically accessible. Position 6 is activated by the methyl group (ortho) but may experience some steric hindrance from the adjacent N-methyl-acrylamide group. Positions 3 and 5 are activated by the N-acylamino group. Therefore, a mixture of products is possible, with the precise ratio depending on the specific electrophile and reaction conditions. savemyexams.comlibretexts.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. wikipedia.orgmasterorganicchemistry.com The application of these reactions to this compound would yield functionally diverse molecules primed for further derivatization or for use as specialized monomers.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound This interactive table outlines potential reactions and their primary outcomes based on established principles of electrophilic aromatic substitution.

ReactionReagentsElectrophilePredicted Major Product(s)
NitrationHNO₃, H₂SO₄NO₂⁺N-Methyl-N-(4-nitro-2-methylphenyl)acrylamide
BrominationBr₂, FeBr₃Br⁺N-Methyl-N-(4-bromo-2-methylphenyl)acrylamide
SulfonationFuming H₂SO₄SO₃4-(N-methylacrylamido)-3-methylbenzenesulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺N-Methyl-N-(4-acyl-2-methylphenyl)acrylamide

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.org To utilize these reactions on the o-tolyl ring of this compound, the ring must first be functionalized with a suitable group, typically a halide (e.g., Br, I) or a triflate (-OTf). This functionalization can be achieved through methods such as the electrophilic halogenation described in the previous section.

Once a derivative like N-methyl-N-(4-bromo-2-methylphenyl)acrylamide is synthesized, it can serve as a substrate in various palladium-catalyzed cross-coupling reactions. These reactions enable the introduction of a wide array of functional groups onto the aromatic ring, significantly expanding the molecular complexity and utility of the parent compound.

Suzuki-Miyaura Coupling : Reaction with an organoboron compound (e.g., an arylboronic acid) to form a new C-C bond, useful for creating biaryl structures.

Heck-Mizoroki Coupling : Reaction with an alkene to introduce a vinyl group. researchgate.net

Sonogashira Coupling : Reaction with a terminal alkyne to install an alkynyl group.

Buchwald-Hartwig Amination : Reaction with an amine to form a new C-N bond, creating more complex aniline (B41778) derivatives. researchgate.net

These transformations are highly valued for their functional group tolerance and reliability, making them central to modern synthetic chemistry.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions of a Halogenated this compound Derivative This interactive table illustrates the versatility of a brominated derivative in forming diverse chemical linkages.

Reaction NameCoupling PartnerCatalyst/Ligand System (Typical)Product Type
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, baseBiaryl derivative
Heck-MizorokiButyl acrylatePd(OAc)₂, P(o-tol)₃, baseCinnamoyl derivative
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, baseDiphenylacetylene derivative
Buchwald-HartwigMorpholine (B109124)Pd₂(dba)₃, BINAP, baseN-Aryl morpholine derivative

Strategic Derivatization for Enhanced Functionality and Research Applications

Beyond fundamental reactivity, the strategic derivatization of this compound is crucial for tailoring its properties for specific research and material science applications. Modifications can be designed to control its polymerization behavior or to introduce probes for analytical studies.

The acrylamide functional group is readily polymerizable, but achieving control over the resulting polymer's architecture (e.g., molecular weight, dispersity, and tacticity) requires sophisticated chemical strategies. Controlled polymerization techniques are essential for producing well-defined polymers with predictable properties.

For this compound, this can be achieved through reversible-deactivation radical polymerization (RDRP) methods such as:

Atom Transfer Radical Polymerization (ATRP)

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

Copper(0)-Mediated RDRP nih.gov

These methods rely on a dynamic equilibrium between active (propagating) radical species and dormant species, allowing for uniform chain growth. To implement these techniques, the monomer or initiator can be modified. For instance, a RAFT agent can be incorporated into the molecule itself to create a "macro-RAFT" agent, or an initiator containing a specific functional group can be used. Such control allows for the synthesis of block copolymers, star polymers, and other complex architectures from this compound and its derivatives. chemrxiv.org

Table 3: Comparison of Controlled Radical Polymerization Techniques for this compound This interactive table summarizes key features of advanced polymerization methods applicable to the monomer.

TechniqueKey ComponentsControlled ParametersPotential Architectures
ATRPAlkyl halide initiator, Transition metal complex (e.g., Cu(I)/ligand)Molecular weight, Dispersity (Đ)Block, Gradient, Star
RAFTRAFT agent (e.g., dithioester), Radical initiator (e.g., AIBN)Molecular weight, Dispersity (Đ), End-group functionalityBlock, Comb, Star
Cu(0)-RDRPAlkyl halide initiator, Cu(0) wire/powder, Ligand, SolventMolecular weight, Dispersity (Đ)Linear, Block

To study the behavior of this compound within a polymer matrix or to probe the local environment of materials derived from it, reporter groups can be chemically attached. These groups have specific spectroscopic or physical properties that make them easily detectable.

The introduction of such groups can be accomplished using the synthetic methods described in section 5.3. For example, a fluorescent dye containing a boronic acid moiety could be attached to a halogenated derivative via a Suzuki coupling. Alternatively, a precursor molecule with a reporter group already installed could be used to synthesize the acrylamide.

Examples of reporter groups and their applications include:

Fluorescent Probes (e.g., Dansyl, Pyrene) : For studying polymer conformation, dynamics, and microenvironment polarity using fluorescence spectroscopy.

Spin Labels (e.g., TEMPO) : For investigating chain mobility and local viscosity via Electron Paramagnetic Resonance (EPR) spectroscopy.

Isotopic Labels (e.g., ²H, ¹³C, ¹⁵N) : For mechanistic studies and structural analysis of polymers using Nuclear Magnetic Resonance (NMR) spectroscopy.

By incorporating these probes, polymers derived from this compound can be transformed into advanced materials capable of sensing, reporting on their local environment, or being tracked in complex systems.

Table 4: Reporter Groups for Functionalizing this compound This interactive table details various reporter groups, their attachment strategies, and the analytical insights they provide.

Reporter Group TypeExamplePotential Attachment StrategyAnalytical TechniqueInformation Gained
Fluorescent DyeDansyl chlorideReaction with a nucleophilic site (e.g., an introduced amine)Fluorescence SpectroscopyLocal polarity, Polymer dynamics
Spin Label4-Amino-TEMPOAmide coupling to a carboxylated derivativeEPR SpectroscopyChain mobility, Local viscosity
Isotopic Label¹³C-Methyl iodideAlkylation of a precursor N-H amideNMR SpectroscopyPolymer structure, Reaction mechanisms

Computational Chemistry and Theoretical Modeling of N Methyl N O Tolyl Acrylamide

Molecular Structure and Conformation Analysis through Quantum Chemical Methods

Quantum chemical methods are pivotal in elucidating the three-dimensional structure and conformational preferences of N-methyl-N-o-tolyl-acrylamide. These computational techniques allow for a detailed exploration of the molecule's potential energy surface, identifying stable conformers and the energy barriers between them.

Table 1: Illustrative DFT-Calculated Ground State Properties for a Substituted Acrylamide (B121943) Moiety

PropertyCalculated Value
C=O Bond Length~1.23 Å
C-N Bond Length~1.35 Å
C=C Bond Length~1.34 Å
N-C (methyl) Bond Length~1.46 Å
N-C (tolyl) Bond Length~1.43 Å
Dihedral Angle (C=C-C=O)~180° (s-trans) / ~0° (s-cis)

Note: The values presented are typical for acrylamide derivatives and serve as an illustrative example. Specific values for this compound would require dedicated calculations.

The conformational landscape of this compound is complex due to the rotational freedom around several single bonds, including the N-tolyl bond and the bonds within the acrylamide group. Computational studies on similar N-substituted amides have demonstrated that N-methylation can significantly affect the conformational preferences and the energy barriers for isomerization. researchgate.net

Energy minimization calculations, often performed using DFT or ab initio methods, are employed to locate the stable conformers on the potential energy surface. researchgate.net For this compound, key conformational features would include the relative orientation of the tolyl group with respect to the acrylamide plane and the conformation around the amide C-N bond (cis vs. trans). The presence of the ortho-methyl group on the tolyl ring is expected to introduce steric hindrance, which will play a crucial role in determining the lowest energy conformation.

Table 2: Example of Relative Energies of Different Conformers for an N-Aryl Acrylamide

ConformerDihedral Angle (Aryl-N-C=O)Relative Energy (kcal/mol)
Conformer A (Planar)5.2
Conformer B (Twisted)45°1.5
Conformer C (Perpendicular)90°0.0

Note: This table illustrates how steric hindrance from substituents can influence the preferred conformation. The perpendicular arrangement is often the most stable for ortho-substituted aryl amides.

Reaction Mechanism Elucidation via Transition State Calculations

Theoretical modeling is invaluable for understanding the mechanisms of reactions involving this compound, from its synthesis to its polymerization. Transition state calculations allow for the determination of activation energies and the identification of key intermediates.

The synthesis of this compound likely involves the acylation of N-methyl-o-toluidine with acryloyl chloride. Computational modeling can be used to investigate the mechanism of this reaction, including the formation of the tetrahedral intermediate and the subsequent elimination of HCl. DFT calculations can provide the geometries and energies of the reactants, transition states, and products, offering a detailed picture of the reaction pathway.

The polymerization of acrylamide derivatives is a process of significant industrial importance. researchgate.net Theoretical models can be used to study the initiation, propagation, and termination steps of the free-radical polymerization of this compound. rhmschem.com By calculating the energies of the radical species involved and the transition states for their reactions, it is possible to gain insights into the kinetics and thermodynamics of the polymerization process. For instance, the reactivity of the vinyl group can be assessed by analyzing the spin density distribution in the propagating radical.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which is a valuable tool for the characterization of this compound. These theoretical predictions can aid in the interpretation of experimental spectra.

Theoretical calculations of vibrational frequencies using DFT can be correlated with experimental infrared (IR) spectra. researchgate.net This allows for the assignment of specific absorption bands to the vibrational modes of the molecule, such as the C=O stretch, C=C stretch, and N-H bending (if applicable, though absent in this N,N-disubstituted amide).

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net Comparing the calculated ¹H and ¹³C NMR spectra with experimental data can help confirm the molecular structure and assign the resonances to specific nuclei within the molecule. For this compound, theoretical calculations would be particularly useful in assigning the chemical shifts of the tolyl ring protons and carbons, which are influenced by the electronic effects of the acrylamide group.

Table 3: Illustrative Comparison of Experimental and Calculated Spectroscopic Data for a Related Acrylamide

Spectroscopic ParameterExperimental ValueCalculated Value (DFT)
IR: C=O Stretch (cm⁻¹)16601665
IR: C=C Stretch (cm⁻¹)16251630
¹³C NMR: C=O (ppm)165.9166.2
¹³C NMR: Cα (vinyl) (ppm)128.2128.5
¹³C NMR: Cβ (vinyl) (ppm)130.1130.4
¹H NMR: N-CH₃ (ppm)3.343.30

Note: This data is based on a structurally similar compound, (E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide, and serves as an example of the typical accuracy of such predictions. nih.gov

Molecular Dynamics Simulations for Intermolecular Interactions and Polymer Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope to elucidate the conformational dynamics and interaction profiles of polymers at an atomic level. researchgate.net While specific MD simulation studies on this compound are not extensively documented in publicly available literature, valuable insights can be extrapolated from research on structurally analogous N-substituted acrylamide polymers, such as poly(N-isopropylacrylamide) (PNIPAM) and other N-aryl acrylamides. rsc.orgmdpi.com These studies form a robust framework for predicting the behavior of poly(this compound).

The intermolecular interactions of poly(this compound) are primarily governed by the interplay of its constituent functional groups: the amide moiety, the N-methyl group, and the N-o-tolyl group. The amide group is capable of forming hydrogen bonds, acting as both a hydrogen bond donor (N-H, though substituted in this case) and acceptor (C=O). However, the presence of the N-methyl group precludes the amide from acting as a hydrogen bond donor. The o-tolyl group introduces significant steric hindrance and hydrophobic character.

MD simulations on similar N-substituted polyacrylamides reveal that the nature of the N-substituent profoundly influences the polymer's interaction with its environment, particularly with water molecules. rsc.org For poly(this compound), the hydrophobic N-methyl and o-tolyl groups are expected to promote the organization of water molecules into cage-like structures around them. This structuring of the solvent is entropically unfavorable.

The behavior of the polymer chain is a direct consequence of these intermolecular forces. At lower temperatures, it is hypothesized that the polymer will adopt a more extended, random coil conformation in a suitable solvent, with the hydrophilic amide groups interacting favorably with the solvent. As the temperature increases, the unfavorable entropy associated with the hydration of the hydrophobic methyl and tolyl groups will likely dominate, leading to a conformational transition. This phenomenon, known as the lower critical solution temperature (LCST) behavior, is well-documented for polymers like PNIPAM. nih.gov Above the LCST, the polymer is predicted to collapse into a more compact, globular state to minimize the exposure of its hydrophobic side chains to the aqueous environment. This collapse is driven by favorable intramolecular and intermolecular hydrophobic interactions between the tolyl and methyl groups of different monomer units.

The steric bulk of the o-tolyl group is also anticipated to play a crucial role in the polymer's behavior. It would likely restrict the rotational freedom of the polymer backbone, leading to a stiffer chain compared to polyacrylamides with smaller N-substituents. This increased rigidity could influence the polymer's solution viscosity and its aggregation behavior.

Table 1: Predicted Effects of Substituent Groups on the Behavior of Poly(this compound) based on MD Simulation Principles.
Substituent GroupPredicted Influence on Intermolecular InteractionsPredicted Influence on Polymer Behavior
N-Methyl GroupContributes to hydrophobicity; prevents the amide from acting as a hydrogen bond donor.Promotes hydrophobic interactions and may contribute to a lower critical solution temperature (LCST) behavior.
N-o-Tolyl GroupIntroduces significant hydrophobicity and steric hindrance.Strongly influences the collapse of the polymer chain at elevated temperatures; the steric bulk increases chain stiffness and may affect the morphology of aggregates.
Amide Group (C=O)Acts as a hydrogen bond acceptor, enabling interactions with protic solvents.Contributes to the polymer's solubility in polar solvents at temperatures below the LCST.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of compounds with their biological activities or physicochemical properties, respectively. atlantis-press.com For analogues of this compound, QSAR and QSPR studies can provide valuable predictions about their potential applications and characteristics, guiding the synthesis of new derivatives with desired functionalities.

A typical QSAR/QSPR study for analogues of this compound would involve a series of compounds where systematic structural modifications are made. For instance, the position of the methyl group on the tolyl ring could be varied (ortho, meta, para), or it could be replaced with other substituents possessing different electronic and steric properties (e.g., chloro, methoxy, nitro groups). Additionally, the N-methyl group could be substituted with other alkyl groups of varying chain lengths.

The development of a robust QSAR/QSPR model involves several key steps:

Data Set Compilation: A dataset of this compound analogues with experimentally determined activities (for QSAR) or properties (for QSPR) is assembled.

Molecular Descriptor Calculation: For each analogue, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule, describing its size, shape, and branching.

Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular surface area and volume.

Electronic descriptors: Reflecting the electron distribution, such as dipole moment and partial charges on atoms. nih.gov

Hydrophobic descriptors: Quantifying the molecule's lipophilicity, with LogP (the logarithm of the octanol-water partition coefficient) being a common example.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are employed to establish a mathematical relationship between the molecular descriptors (independent variables) and the activity/property of interest (dependent variable).

Model Validation: The predictive power of the developed model is rigorously assessed using statistical techniques, including internal validation (e.g., cross-validation) and external validation with a set of compounds not used in the model development.

For this compound analogues, a QSAR study might investigate their biological activity as, for example, inhibitors of a particular enzyme. researchgate.net The resulting model could reveal that the inhibitory activity is positively correlated with the hydrophobicity of the substituent on the aromatic ring and negatively correlated with its steric bulk. Such a model would suggest that analogues with smaller, more lipophilic substituents would exhibit higher potency.

A QSPR study, on the other hand, could aim to predict a physicochemical property like the glass transition temperature (Tg) of the corresponding polymers. The model might indicate that Tg increases with the steric hindrance and polarity of the substituents on the tolyl ring.

Table 2: Hypothetical Data for a QSAR Study of this compound Analogues.
AnalogueSubstituent (R) on Tolyl RingLogP (Hydrophobicity)Molar Refractivity (Steric)Hammett Constant (Electronic)Observed Biological Activity (IC50, µM)
1-H2.5043.60.0015.2
2-Cl3.2148.20.238.7
3-OCH32.4550.9-0.2722.5
4-NO22.4848.40.785.1

Environmental Fate and Degradation Mechanisms of N Methyl N O Tolyl Acrylamide and Its Polymers

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of the chemical structure through non-biological processes such as light, water, and heat.

The photodegradation of polymers like poly(N-methyl-N-o-tolyl-acrylamide) is initiated by the absorption of ultraviolet (UV) radiation. acs.org The chromophoric groups within the polymer, particularly the carbonyl group of the amide and the tolyl aromatic ring, can absorb light energy. This absorption can lead to the homolytic cleavage of bonds, generating free radicals and initiating a cascade of degradation reactions. acs.org

Research on linear polyacrylamides demonstrates that UV irradiation can lead to chain scission, resulting in a decrease in the polymer's molecular weight and viscosity. researchgate.net This process can also release small quantities of the monomer, although it is not typically a result of a simple "unzipping" of the polymer chain. researchgate.net The presence of oxygen can accelerate photo-oxidative degradation, leading to the formation of various oxidized products. For poly(this compound), this process is expected to involve radical formation on the polymer backbone, potentially leading to cross-linking or cleavage, thereby altering the physical and chemical properties of the material upon exposure to sunlight. acs.orgresearchgate.net

The hydrolytic stability of this compound is primarily dependent on the resilience of the amide bond to cleavage by water. Generally, amide bonds are significantly more resistant to hydrolysis than ester bonds under neutral pH conditions. Studies on related methacrylamide (B166291) monomers have shown that the amide linkage possesses greater hydrolytic stability compared to methacrylate (B99206) esters, particularly in acidic aqueous solutions.

However, under more extreme pH conditions (highly acidic or alkaline) and elevated temperatures, hydrolysis can occur. For the polymer, this would involve the cleavage of the amide side-chains, leading to the formation of a poly(acrylic acid) copolymer structure and the release of N-methyl-o-toluidine. The rate of this hydrolysis is influenced by temperature, pH, and the steric hindrance provided by the N-substituents. The bulky o-tolyl group and the N-methyl group in poly(this compound) might sterically hinder the approach of water molecules, potentially slowing the hydrolysis rate compared to unsubstituted polyacrylamide. nih.gov

The degradation of such polymers does not typically regenerate the monomer in high yields. Instead, it results in a complex mixture of products arising from chain scission and rearrangement of the side groups. Based on the analysis of PTAA, the thermal degradation products of poly(this compound) would likely include a variety of aromatic compounds and nitrogen-containing molecules. researchgate.net

Below is an interactive data table of probable thermal degradation products based on the pyrolysis of the analogous compound, poly(N-p-tolylacrylamide). researchgate.net

Retention Time (min) Compound Name Molecular Formula Proposed Structure
3.4Toluene (B28343)C₇H₈Aromatic ring with a methyl group
5.8p-ToluidineC₇H₉NAniline (B41778) with a methyl group at the para position
8.2N-ethyl-p-toluidineC₉H₁₃Np-toluidine with an ethyl group on the nitrogen
10.5AcrylonitrileC₃H₃NCyano group attached to a vinyl group
13.1p-Tolyl isocyanateC₈H₇NOIsocyanate group attached to a toluene ring
15.4Indole derivativesVariesFused bicyclic aromatic heterocycle
18.9Carbazole derivativesVariesTricyclic aromatic heterocycle

Note: This data is for the analogue Poly(N-p-tolylacrylamide) and serves as a predictive model for the degradation products of Poly(this compound).

Biotic Degradation Studies

Biotic degradation relies on the metabolic activities of microorganisms and their enzymes to break down organic compounds.

The biodegradation of the parent compound, acrylamide (B121943), by microorganisms is well-documented. nih.gov Bacteria, particularly strains of Pseudomonas sp., have been shown to effectively degrade acrylamide monomer. nih.gov The primary mechanism involves using the monomer as a source of carbon and nitrogen for growth. nih.govsemanticscholar.org

The initial and rate-limiting step is the enzymatic hydrolysis of the amide bond. It is plausible that microbial strains capable of degrading N-substituted acrylamides exist. Such organisms would likely need to possess specialized enzymes that can accommodate the steric bulk of the tolyl and methyl groups at the nitrogen atom. The expected pathway would involve the initial cleavage of this compound into acrylic acid and N-methyl-o-toluidine. The acrylic acid moiety can then be readily metabolized through central metabolic pathways. semanticscholar.org The fate of N-methyl-o-toluidine would depend on the specific capabilities of the microbial community present.

The key enzyme responsible for the initial step in the biodegradation of acrylamide is amidase (or acrylamidase). nih.govsemanticscholar.org This enzyme catalyzes the hydrolysis of the amide bond to produce acrylic acid and ammonia. nih.gov While amidases acting on unsubstituted acrylamide are well-characterized, the specificity for N,N-disubstituted analogues like this compound is less understood. The substitution on the nitrogen atom could significantly affect enzyme binding and catalytic efficiency. An amidase capable of degrading this compound would need a larger active site to accommodate the bulky substituents. nih.gov

Another potential biotransformation pathway for the monomer involves conjugation reactions. N-substituted acrylamides are known to react with biological nucleophiles like glutathione (B108866) (GSH), a key cellular antioxidant. acs.orgnih.gov This reaction, which can be enzyme-assisted by glutathione S-transferases (GSTs), represents a detoxification pathway. The reaction involves the Michael addition of the thiol group of GSH to the activated double bond of the acrylamide molecule. acs.org This transformation would increase the water solubility of the compound and facilitate further metabolism and excretion in biological systems.

Lack of Specific Data Prevents In-Depth Analysis of this compound's Environmental Fate

A thorough investigation into the environmental fate and degradation mechanisms of the chemical compound this compound and its polymers has revealed a significant lack of publicly available scientific literature and research data. As a result, a detailed and scientifically accurate article focusing solely on this specific compound, as requested, cannot be generated at this time.

Without specific experimental data, any attempt to detail the degradation products, transformation kinetics, and environmental modeling of this compound would be speculative and would not meet the required standards of scientific accuracy. The fundamental principles of environmental chemistry suggest that the compound's fate would be influenced by the characteristics of its functional groups: the N-methyl group, the o-tolyl group, and the acrylamide structure. However, the interplay of these groups and their specific impact on degradation pathways and rates are unknown.

Therefore, until dedicated research on the environmental behavior of this compound is conducted and published, a comprehensive and authoritative article on its environmental fate and degradation mechanisms cannot be responsibly produced.

Q & A

What are the optimized synthesis protocols for N-methyl-N-o-tolyl-acrylamide, and how do reaction conditions influence yield and purity?

This compound can be synthesized via Mannich reactions or nucleophilic substitution between acryloyl chloride and N-methyl-o-toluidine. Key factors include:

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions like oligomerization .
  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity, while inert atmospheres reduce oxidation byproducts .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity (>95%) .
    Advanced studies suggest monitoring intermediates via in situ FTIR or NMR to optimize reaction kinetics .

What advanced spectroscopic and crystallographic techniques are recommended for structural elucidation?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent effects on the acrylamide backbone (e.g., methyl group shifts at δ 2.1–2.3 ppm) .
  • X-ray crystallography : Resolves steric effects from the o-tolyl group, revealing non-planar conformations that influence polymerization .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 190.12) and fragmentation patterns .

How should researchers design experiments to study polymerization kinetics of this compound?

  • Radical initiation : Use azobisisobutyronitrile (AIBN) at 60–70°C in degassed toluene. Monitor conversion via gravimetry or Raman spectroscopy .
  • Gelation studies : Incorporate crosslinkers (e.g., N,N'-methylenebisacrylamide) at 1–5 mol% to assess network formation .
  • Kinetic modeling : Apply the Mayo-Wall equation to quantify chain-transfer effects from the o-tolyl group .

What mechanistic insights explain discrepancies in copolymerization reactivity with vinyl monomers?

The o-tolyl group’s steric hindrance reduces copolymerization rates with styrene but enhances selectivity in Michael additions. Studies show:

  • Steric parameters : High QQ-values (1.2–1.5) from the Alfrey-Price equation correlate with slow propagation .
  • Electronic effects : Electron-withdrawing acrylamide groups favor alternating copolymers with electron-rich monomers (e.g., vinyl acetate) .
    Contradictions in reactivity ratios (r1,r2r_1, r_2) may arise from solvent polarity or initiator choice, requiring DFT calculations to resolve .

How can researchers address contradictions in acrylamide quantification data across analytical platforms?

  • Method validation : Cross-validate LC-MS/MS (LOQ: 0.1 ppb) with GC-ECD (LOQ: 5 ppb) using isotopically labeled internal standards (e.g., 13C3^{13}\text{C}_3-acrylamide) .
  • Matrix effects : Pre-treat samples with SPE cartridges to remove interferents (e.g., lipids in food matrices) .
  • Statistical analysis : Apply Bland-Altman plots to assess inter-method bias and variance .

What safety protocols are critical for handling this compound in laboratory settings?

  • Storage : Keep under argon at 4°C to prevent moisture-induced hydrolysis .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and acids to prevent exothermic decomposition .
  • Exposure control : Use fume hoods, nitrile gloves, and PPE compliant with OSHA standards .

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